molecular formula C22H14BrNOS B4027120 6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

Cat. No.: B4027120
M. Wt: 420.3 g/mol
InChI Key: SMYXPQVJFUUVMW-UHFFFAOYSA-N
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Description

6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a chemical compound of interest in medicinal chemistry and antibacterial research. It belongs to the dihydrothiazepine class of molecules, which have emerged as a promising scaffold for the development of novel antibacterial agents . Specifically, research on analogous dihydrothiazepine derivatives has demonstrated potent and selective antichlamydial activity by targeting the ClpX protease, an unfoldase chaperone critical for protein turnover and the developmental cycle of the obligate intracellular bacterium Chlamydia trachomatis (CT) . Inhibition of ClpX ATPase activity by these compounds disrupts the bacterial proteolytic system, leading to a reduction in chlamydial inclusion formation and growth, thereby presenting a narrow-spectrum therapeutic strategy that could mitigate damage to the host microbiome and the development of broad antibiotic resistance . The structural features of this compound, including the indan-1,3-dione and the 1,4-thiazepine ring, are characteristic of this investigational class. This product is intended for research purposes such as biological screening, structure-activity relationship (SAR) studies, and the exploration of new mechanisms of action against bacterial pathogens. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

11-(2-bromophenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNOS/c23-16-10-4-3-9-15(16)22-19-20(13-7-1-2-8-14(13)21(19)25)24-17-11-5-6-12-18(17)26-22/h1-12,22,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYXPQVJFUUVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromobenzaldehyde with indanone in the presence of a base can form the indeno[1,2-e][1,4]thiazepine core. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of thiazepine derivatives, including 6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one, as antimicrobial agents. Research indicates that modifications in the structure can enhance activity against various pathogens. For instance, dihydrothiazepines have been explored as promising candidates for developing new antichlamydial drugs due to their selective activity against Chlamydia species .

Anticancer Properties

The compound has shown potential in cancer therapy through its ability to induce apoptosis in cancer cells. Studies suggest that thiazepine derivatives can interact with cellular pathways involved in tumor growth and survival, making them valuable in the design of anticancer agents .

Neuroprotective Effects

Research indicates that certain thiazepine compounds exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Synthesis Techniques

The synthesis of 6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can be achieved through various methods:

  • One-Pot Synthesis : This method involves the reaction of 2-bromobenzaldehyde with appropriate amines and thioketones under acidic conditions to yield the desired thiazepine structure efficiently .
  • Cyclization Reactions : Cyclization of substituted indanones with 2-aminothiophenol has been reported as an effective route to synthesize this compound .

Case Studies

StudyFindings
Antimicrobial Evaluation The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Anticancer Activity In vitro studies demonstrated that the compound induces cell cycle arrest and apoptosis in breast cancer cell lines .
Neuroprotective Study The compound reduced neuronal cell death in models of oxidative stress, highlighting its potential for neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of 6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Structural and Electronic Modifications

The following table highlights key structural variations among analogs of the benzo[b]indeno[1,2-e][1,4]thiazepin-5-one core:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Features
6-(2-Bromophenyl)-...thiazepin-5-one (Target) 2-Bromophenyl C23H15BrNOS 449.34 (calc.) Bromine enhances electrophilicity; potential for halogen bonding.
6-(2-Ethoxyphenyl)-...thiazepin-5-one 2-Ethoxyphenyl C24H19NO2S 385.48 Ethoxy group (electron-donating) increases lipophilicity.
6-Phenyl-...thiazepin-5-one 7,7-dioxide Phenyl C22H16NO3S 374.08 Sulfone group enhances polarity and oxidative stability.
10a-(4-Ethylphenyl)-...thiazin-11-one 4-Ethylphenyl C24H19NOS 369.48 Ethyl group improves hydrophobic interactions; methoxy substituent in 4h.
8-Bromo-...thiazin-11-one 4-Ethylphenyl + 8-Bromo C24H18BrNOS 448.37 Bromine at position 8 may sterically hinder binding.

Key Observations :

  • Electronic Effects : The 2-bromophenyl group in the target compound contrasts with electron-donating substituents (e.g., ethoxy in ), altering electronic density and reactivity. Bromine’s electronegativity may enhance binding to electron-rich biological targets.
  • Steric Effects : Bulky substituents like bromine (in the target and 8-bromo analog ) could influence molecular conformation and steric accessibility.

Physicochemical Properties

Property Target Compound 6-(2-Ethoxyphenyl) 6-Phenyl Sulfone 8-Bromo Analog
Melting Point (°C) Not reported Not reported 227–230 (4i) 166–168 (4h)
Molecular Weight 449.34 385.48 374.08 448.37
Solubility Low (bromine increases hydrophobicity) Moderate (ethoxy group) High (sulfone group) Low

Biological Activity

The compound 6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one (CAS No. 488709-80-4) is a member of the thiazepine class of compounds. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H14BrNOS
  • Molecular Weight : 420.3217 g/mol
  • SMILES Notation : Brc1ccccc1C1Sc2ccccc2NC2=C1C(=O)c1c2cccc1

The structure features a fused thiazepine ring system with a bromophenyl substituent, which may influence its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that thiazepine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli1.6 mg/mL
Staphylococcus aureus0.833 mg/mL
Bacillus subtilis0.052 mg/mL

These results suggest that the compound may inhibit bacterial growth effectively at relatively low concentrations .

Anticancer Activity

The potential anticancer properties of thiazepine derivatives have also been explored. In vitro studies have demonstrated that certain derivatives can induce cytotoxic effects in cancer cell lines:

Cell Line IC50 (μM)
HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54

These values indicate that the compound has promising cytotoxic activity comparable to established chemotherapeutic agents like doxorubicin .

The biological activity of thiazepine derivatives is often attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymatic Pathways : Many thiazepines act as inhibitors of key enzymes involved in cell proliferation and survival pathways.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of these compounds allows them to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Modulation of Signaling Pathways : Some studies suggest that these compounds may modulate signaling pathways associated with apoptosis in cancer cells.

Study on Antimicrobial Properties

A recent study investigated the antimicrobial efficacy of various thiazepine derivatives against common pathogens. The results highlighted that compounds with bromine substitutions exhibited enhanced activity against Staphylococcus aureus, suggesting a structure-activity relationship where halogenation plays a critical role in bioactivity .

Study on Cytotoxic Effects

In another study focusing on anticancer properties, a series of thiazepine derivatives were tested against human cancer cell lines. The findings revealed that the presence of specific functional groups, including bromophenyl moieties, significantly increased cytotoxicity compared to non-substituted analogs .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this polycyclic compound requires careful selection of precursors (e.g., brominated aromatic systems) and controlled cyclization conditions. Challenges include regioselectivity in forming the thiazepine ring and avoiding side reactions like halogen displacement. Optimize via:

  • Temperature Control : Lower temperatures (0–5°C) to minimize decomposition of reactive intermediates.
  • Catalyst Screening : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-bromine bonds).
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
    • Data Table :
ParameterOptimal RangeImpact on Yield
Temperature0–5°C+20% yield
CatalystPd(PPh₃)₄+15% efficiency
SolventDMF+25% cyclization

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to detect impurities (<95% purity requires re-crystallization).
  • NMR Analysis : Confirm bromine substitution patterns via 1^1H/13^13C NMR (e.g., deshielded aromatic protons at δ 7.8–8.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 435.02) .

Q. What foundational physicochemical properties should be characterized for this compound?

  • Methodological Answer : Prioritize solubility, stability, and thermal behavior:

  • Solubility : Use shake-flask method in buffers (pH 1–7.4) and DMSO for biological assays.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >200°C suggests thermal stability).
  • LogP Measurement : Reverse-phase HPLC to estimate hydrophobicity (critical for membrane permeability) .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations:

  • Environmental Persistence : Estimate half-life in soil/water using EPI Suite™ (e.g., brominated aromatics may resist biodegradation).
  • Toxicity Prediction : Use ECOSAR to assess acute/chronic effects on aquatic organisms (e.g., LC50 for Daphnia magna).
  • Metabolite Identification : Density functional theory (DFT) to simulate oxidative degradation pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address variability via:

  • Dose-Response Curves : Re-test in standardized assays (e.g., IC50 in kinase inhibition assays with controls for ATP concentration).
  • Meta-Analysis : Pool data from multiple studies (use Cochrane Review tools) to identify outliers or assay-specific artifacts.
  • Structural Analog Comparison : Cross-reference with similar benzo-thiazepines to isolate substituent effects .

Q. How can AI-driven drug design improve target binding affinity or selectivity?

  • Methodological Answer : Integrate machine learning (ML) with experimental feedback:

  • Virtual Screening : Train ML models on kinase-inhibitor datasets (e.g., ChEMBL) to prioritize analogs with modified substituents.
  • Binding Free Energy Calculations : Use molecular docking (AutoDock Vina) and MM-GBSA to rank binding poses.
  • Synthetic Feasibility : Apply retrosynthesis tools (e.g., Chematica) to ensure proposed modifications are synthetically tractable .

Q. What experimental designs are robust for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer : Employ factorial design and multivariate analysis:

  • Factor Screening : Vary substituents at positions 2 (bromophenyl) and 5 (ketone) using Taguchi methods.
  • Response Surface Modeling : Relate structural changes to bioactivity (e.g., IC50) via partial least squares regression.
  • Validation : Confirm SAR trends with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .

Contradiction Analysis & Reproducibility

Q. How can researchers address discrepancies in reported synthetic yields?

  • Methodological Answer : Systematically evaluate:

  • Reagent Purity : Trace moisture in solvents or catalysts (e.g., Pd sources) can reduce yields by 10–30%.
  • Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
  • Scale-Up Effects : Pilot small-scale (1–5 mmol) vs. large-scale (50 mmol) syntheses to identify mass transfer limitations .

Q. What protocols ensure reproducibility in biological assay results across labs?

  • Methodological Answer : Standardize:

  • Compound Handling : Use identical DMSO stock concentrations (e.g., 10 mM) and freeze-thaw cycles.
  • Cell Line Authentication : STR profiling for mammalian cells; passage number consistency (<20).
  • Positive/Negative Controls : Include staurosporine (apoptosis inducer) and vehicle controls in all plates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
Reactant of Route 2
6-(2-bromophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

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